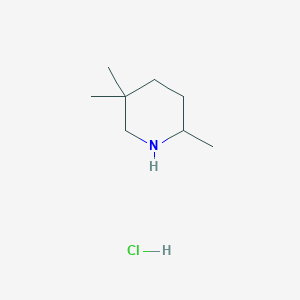

2,5,5-Trimethylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5,5-trimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-5-8(2,3)6-9-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNRXHGENXENLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,5,5 Trimethylpiperidine Hydrochloride and Analogues

Direct Synthesis Routes to 2,5,5-Trimethylpiperidine (B15317463) Hydrochloride

Direct synthesis approaches are centered on constructing the 2,5,5-trimethylpiperidine structure followed by its conversion to the hydrochloride salt.

Catalytic hydrogenation is a prominent method for the synthesis of piperidine (B6355638) cores from corresponding pyridine precursors. This process typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. Industrially, piperidine itself is produced through the hydrogenation of pyridine, often utilizing a molybdenum disulfide catalyst. wikipedia.org This fundamental transformation can be adapted for the synthesis of substituted piperidines.

For instance, the synthesis of various piperidine compounds can be achieved through the catalytic hydrogenation of pyridine bases. google.com A variety of catalysts can be employed, including nickel-based catalysts, to facilitate this reduction. google.comdtic.mil The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial in achieving high yields and selectivity. For example, a Raney nickel catalyst can be used in hydrogenation reactions at temperatures around 120°C and hydrogen pressures of 1 MPa. google.com Homogeneous transition metal complexes are also being explored as catalysts for the hydrogenation of carbon-carbon multiple bonds, offering an alternative to traditional precious metal catalysts. nih.gov

The general reaction for the catalytic hydrogenation of a substituted pyridine to a substituted piperidine is as follows:

Table 1: Examples of Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Reference |

| Molybdenum disulfide | H₂ | High temperature and pressure | wikipedia.org |

| Nickel series catalysts | H₂ | Not specified | google.com |

| Raney nickel | H₂ | 120°C, 1 MPa | google.com |

| Rhodium complexes | Formic acid/triethylamine | 40°C | dicp.ac.cnresearchgate.net |

Once the 2,5,5-trimethylpiperidine free base is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating the amine with hydrochloric acid. bg.ac.rs The formation of a hydrochloride salt can significantly improve the compound's stability and solubility in aqueous solutions. bg.ac.rsnih.gov

The process generally involves dissolving the free base in a suitable solvent and then adding hydrochloric acid, which can be in aqueous form, as a gas, or dissolved in an organic solvent. google.com The choice of the hydrochloric acid form and the solvent system can influence the yield and the crystalline form of the resulting salt. For instance, using aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com In such cases, anhydrous hydrogen chloride gas or a solution of HCl in an aprotic solvent might be preferred. google.com

The reaction is a simple acid-base neutralization: C₈H₁₇N + HCl → [C₈H₁₇NH]⁺Cl⁻

The selection of the counterion is guided by the pKa difference between the drug (in this case, the piperidine derivative) and the acid, with a difference greater than two or three units generally favoring salt formation. nih.gov

Indirect Synthesis and Precursor-Based Methodologies for Substituted Piperidine Hydrochlorides

Indirect methods for synthesizing substituted piperidine hydrochlorides often involve the use of hindered amine precursors or the construction of the piperidine ring through cyclization reactions.

Hindered amines, such as 2,2,6,6-tetramethylpiperidine (B32323), are valuable reagents in organic synthesis due to their low nucleophilicity and high solubility in organic solvents. wikipedia.org These precursors can be functionalized to introduce various substituents on the piperidine ring. For example, hindered amine light stabilizers (HALS) are synthesized from precursors like 2,2,6,6-tetramethylpiperidine-4-ol through nucleophilic substitution reactions. researchgate.netgoogle.com

The synthesis of piperidine derivatives can also be achieved by the reaction of a primary or secondary amine with an α-halo-acetamide in the presence of a phase transfer catalyst. google.com Furthermore, metalated piperidines can undergo palladium-catalyzed arylations or vinylations to introduce substituents. youtube.com

The construction of the piperidine ring is a key step in the synthesis of its derivatives. Various cyclization strategies have been developed for this purpose. These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

Common strategies include:

Nucleophilic Substitution: A one-pot synthesis can be achieved from alkyl dihalides and primary amines via cyclocondensation. organic-chemistry.org

Reductive Amination: This method is a conventional route for piperidine synthesis. beilstein-journals.org

Intramolecular Cyclization of Amines and Alkenes: This approach involves the cyclization of a molecule containing both an amine and an alkene functionality. beilstein-journals.org

Radical Cyclization: Radical-mediated amine cyclization can be used to produce various piperidines. nih.gov

Acid-catalyzed intramolecular cyclizations are a powerful tool for the synthesis of piperidine rings. nih.gov In this approach, a linear precursor containing an amine and an electrophilic functional group, such as an aldehyde or ketone, is treated with a Brønsted acid catalyst. nih.gov The acid promotes the cyclization by activating the electrophile towards nucleophilic attack by the amine.

For example, pyridines with side chains containing aldehyde or ketone electrophiles can undergo intramolecular aldol-like condensations in the presence of a Brønsted acid to form pyridyl-substituted piperidine derivatives. nih.gov Similarly, acid-mediated cyclization of alkynes can lead to the formation of piperidines through the generation of an iminium ion intermediate followed by reduction. nih.gov

Cyclization Reactions for Piperidine Ring Assembly

Multi-Component Domino Processes in Piperidine Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular architectures, such as highly functionalized piperidines, in a single step from three or more starting materials. bohrium.comresearchgate.net These reactions are characterized by their high atom economy and operational simplicity.

One notable example involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature. bohrium.comresearchgate.net This method provides access to a diverse range of substituted piperidines in moderate to good yields. bohrium.com The process is valued for its mild reaction conditions and environmentally friendly catalyst. bohrium.com

Another efficient MCR for generating highly functionalized piperidines involves the reaction of aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org This pseudo five-component reaction allows for the creation of structurally diverse and pharmacologically significant piperidine derivatives. acs.org Researchers have also developed protocols using various catalysts to facilitate these transformations, including polystyrene sulfonic acid, which enables the diastereoselective synthesis of densely substituted piperidines. bohrium.com

The versatility of MCRs in piperidine synthesis is further demonstrated by the use of different catalysts and reaction conditions to achieve desired products. For instance, a biopolymer cellulose-based magnetic heterogeneous catalyst has been successfully employed in the synthesis of piperidine derivatives. bohrium.com These domino reactions are highly valued for their ability to rapidly build molecular complexity from simple and readily available starting materials. researchgate.net

Table 1: Examples of Catalysts in Multi-Component Piperidine Synthesis

| Catalyst | Reactants | Key Features |

|---|---|---|

| Trimethylsilyl iodide (TMSI) | β-ketoesters, aromatic aldehydes, aromatic amines | Mild conditions, good yields bohrium.comresearchgate.net |

| Polystyrene sulfonic acid | 1,3-dicarbonyl compounds, aromatic aldehydes, various amines | Diastereoselective, one-pot synthesis bohrium.com |

| 2,6-pyridinedicarboxylic acid | Not specified | Efficient and mild organo-catalyst growingscience.com |

| Zirconium(IV) oxychloride octahydrate | Aromatic aldehydes, amines, acetoacetic esters | Tandem reactions growingscience.com |

Asymmetric and Enantioselective Synthesis of Chiral Piperidine Derivatives

The synthesis of chiral piperidines is of paramount importance due to the stereospecific interactions of these molecules in biological systems. nih.govthieme-connect.com Asymmetric synthesis aims to produce enantiomerically pure or enriched piperidine derivatives, which often exhibit improved efficacy and reduced side effects in pharmaceutical applications. thieme-connect.com

The stereoselective construction of chiral centers within the piperidine ring is a challenging yet crucial aspect of modern synthetic chemistry. nih.gov A variety of methods have been developed to achieve high levels of stereocontrol.

One powerful strategy is the catalytic asymmetric dearomatization of activated pyridines. nih.gov This chemo-enzymatic approach utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has proven effective in the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.gov

Another approach involves the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This method brings together three components—an alkyne, an alkene, and an isocyanate—with two of the components linked by a removable tether. nih.gov The resulting cycloaddition proceeds with good yield and high enantioselectivity, and the initially introduced stereocenter can direct the diastereoselectivity of subsequent transformations, such as hydrogenation. nih.gov

Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of 2,3-cis-disubstituted piperidines. nih.gov This method employs a chiral catalyst to achieve excellent enantioselectivities and diastereoselectivities. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperidines. For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective construction of a wide array of piperidine-containing natural products. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net

Catalyst-controlled methodologies are another cornerstone of asymmetric piperidine synthesis. These methods utilize chiral catalysts to induce enantioselectivity in the reaction. A notable example is the use of a chiral copper(II) catalyst in the enantioselective cyanidation of fluorosubstituted amines, which, after cyclization, yields chiral piperidines. nih.gov This approach was instrumental in the first asymmetric synthesis of the anticancer drug Niraparib. nih.govnih.gov

Iridium(I) catalysts containing P,N-ligands have also been employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Additionally, the asymmetric intramolecular Michael reaction of acyclic compounds using chiral amines like (R)-1-phenylethylamine has been shown to produce chiral piperidine derivatives with high enantiomeric excess, which can be further enhanced through recrystallization. rsc.org

Computational Chemistry and Theoretical Studies of 2,5,5 Trimethylpiperidine Hydrochloride

Electronic Structure and Reactivity Predictions

The electronic characteristics of 2,5,5-Trimethylpiperidine (B15317463) hydrochloride are fundamental to understanding its reactivity and potential interactions. Computational approaches provide a powerful toolkit for predicting these properties with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.govmdpi.com For 2,5,5-Trimethylpiperidine hydrochloride, DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G** or 6-311+G**), are utilized to optimize the molecular geometry and compute a range of electronic properties. nih.govmdpi.comresearchgate.net

Key electronic descriptors obtained from DFT simulations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijirt.org The HOMO-LUMO energy gap is a critical parameter that helps in assessing the molecule's kinetic stability and chemical reactivity. ijirt.org A larger gap generally implies higher stability and lower reactivity. ijirt.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.comresearchgate.net For the protonated piperidine (B6355638) ring, the region around the positively charged nitrogen atom is expected to be electron-deficient, while the chloride ion would be the center of negative potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

The conformational flexibility of the piperidine ring is a key determinant of its biological and chemical properties. For this compound, the primary conformational isomers are the chair forms. Due to the gem-dimethyl substitution at the C5 position, the ring is somewhat restricted in its flexibility. The primary conformational equilibrium to consider would be the orientation of the methyl group at the C2 position, which can be either axial or equatorial.

Computational methods are employed to map the potential energy surface and identify the most stable conformers. nih.gov By calculating the relative energies of different conformations, it is possible to determine their populations at a given temperature. The presence of the bulky gem-dimethyl group is expected to influence the preference for the C2-methyl group to adopt an equatorial position to minimize steric hindrance.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Chair (C2-methyl equatorial) | 0.00 | >95% |

| Chair (C2-methyl axial) | (Calculated Value) | <5% |

Note: The values in this table are illustrative and represent the type of data generated from conformational analysis.

Quantum Chemical Calculations for Substituted Piperidine Derivatives

Quantum chemical calculations are not limited to the parent compound but are also extended to a wide array of substituted piperidine derivatives to understand the influence of different functional groups on their properties. ajchem-a.comnih.gov These studies often involve systematic modifications of the piperidine scaffold to probe structure-activity relationships. nih.gov For instance, altering the substitution pattern on the nitrogen atom or the carbon atoms of the ring can significantly impact the electronic properties, reactivity, and conformational preferences. whiterose.ac.uk

These calculations can provide valuable data for designing new molecules with desired characteristics. By comparing the computed properties of various derivatives, researchers can identify trends and make informed predictions about the behavior of novel compounds.

Theoretical Investigations of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states and calculate activation energies. nih.govmdpi.com This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For example, theoretical studies could investigate the deprotonation of the piperidinium (B107235) ion or its participation in nucleophilic substitution reactions. The energy profiles for these reactions would reveal the feasibility of different mechanistic routes and help in predicting the major products.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound in a solvent, typically water, MD simulations can reveal how the molecule interacts with its environment. These simulations can provide information on solvation shells, the stability of different conformers in solution, and the dynamics of the hydrochloride counter-ion. nih.gov The trajectories generated from MD simulations can be analyzed to understand various dynamic processes at the atomic level. researcher.life

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5,5 Trimethylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,5,5-trimethylpiperidine (B15317463) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, offering insights into connectivity and stereochemistry.

The ¹H-NMR spectrum of 2,5,5-trimethylpiperidine hydrochloride is expected to display distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt means the piperidine (B6355638) nitrogen is protonated (N-H⁺), which significantly influences the chemical shifts of adjacent protons.

Predicted ¹H-NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H₂⁺ | 9.0 - 10.0 | Broad singlet | 2H |

| H-2 (axial & equatorial) | 3.0 - 3.5 | Multiplet | 2H |

| H-6 (axial & equatorial) | 3.0 - 3.5 | Multiplet | 2H |

| H-3 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |

| H-4 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |

| 2-CH₃ | 1.2 - 1.5 | Doublet | 3H |

| 5-CH₃ (gem-dimethyl) | 1.0 - 1.3 | Two singlets | 6H |

The protons on the nitrogen (N-H₂⁺) are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet. The protons on carbons adjacent to the nitrogen (C-2 and C-6) would also be deshielded. The gem-dimethyl groups at the C-5 position are diastereotopic and are thus expected to show two distinct singlet signals. The methyl group at C-2 would appear as a doublet due to coupling with the proton at C-2.

The ¹³C-NMR spectrum would similarly provide characteristic signals for each carbon atom.

Predicted ¹³C-NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 55 - 60 |

| C-6 | 45 - 50 |

| C-5 | 30 - 35 |

| C-3 | 25 - 30 |

| C-4 | 20 - 25 |

| 2-CH₃ | 15 - 20 |

| 5-CH₃ (gem-dimethyl) | 20 - 30 |

The carbons directly bonded to the positively charged nitrogen (C-2 and C-6) would be the most downfield-shifted in the aliphatic region. The gem-dimethyl carbons at C-5 would likely show distinct chemical shifts.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, several 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons at C-2 and C-3, C-3 and C-4, and C-4 and the protons of the gem-dimethyl groups at C-5, confirming the carbon framework's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the methyl groups. For example, correlations would be expected between the protons of the 2-CH₃ group and the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry, such as the relative orientation of the methyl group at C-2 (axial or equatorial) in the preferred chair conformation of the piperidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and to study the vibrational modes of a molecule. For this compound, the spectra would be characterized by vibrations of the piperidinium (B107235) ring, the methyl groups, and the N-H⁺ bond.

Predicted Vibrational Frequencies:

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H⁺ stretching | 2700 - 3100 (broad) | Weak |

| C-H stretching (aliphatic) | 2850 - 3000 | Strong |

| N-H⁺ bending | 1500 - 1600 | Medium |

| CH₂ and CH₃ bending | 1350 - 1470 | Medium |

| C-N stretching | 1150 - 1250 | Medium |

| C-C stretching | 800 - 1200 | Strong |

The most prominent feature in the IR spectrum would be a broad and strong absorption band in the 2700-3100 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in ammonium (B1175870) salts. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range. In the Raman spectrum, the C-H and C-C stretching modes are expected to be more intense. The fingerprint region (below 1500 cm⁻¹) in both spectra would contain a complex series of bands corresponding to various bending and stretching modes of the piperidine ring and its substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography would provide the definitive solid-state structure of this compound, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The piperidine ring in this compound is expected to adopt a chair conformation, as this is the most stable conformation for six-membered rings. The orientation of the methyl group at the C-2 position (axial or equatorial) would be determined by steric considerations. It is likely that the C-2 methyl group would preferentially occupy an equatorial position to minimize steric hindrance with the axial protons on the ring. The gem-dimethyl groups at C-5 would have one methyl group in an axial position and the other in an equatorial position. The precise torsional angles and any minor distortions from an ideal chair conformation would be revealed by X-ray crystallographic analysis.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how adjacent molecules interact. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface) onto the surface, a three-dimensional picture of intermolecular contacts is generated. A normalized contact distance (dnorm) is often used, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, which summarize all intermolecular contacts in the crystal. These plots represent dᵢ versus dₑ, and the density of points in specific regions corresponds to the prevalence of different types of interactions. This allows for the quantification of the percentage contribution of each type of contact to the total Hirshfeld surface area.

For piperidine hydrochloride derivatives, Hirshfeld analysis reveals the critical role of hydrogen bonds and van der Waals forces in stabilizing the crystal packing. nih.govnih.govnih.gov In the case of this compound, the key interactions involve the chloride anion and the protonated amine group (N-H···Cl), as well as weaker C-H···Cl and C-H···H contacts. The analysis quantifies the relative importance of these interactions, showing, for instance, that H···Cl and H···H contacts typically dominate the crystal packing. nih.govresearchgate.net

Table 1: Representative Intermolecular Contacts for a Piperidine Hydrochloride Derivative Quantified by Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···Cl / Cl···H | 60 - 70% | Represents the dominant hydrogen bonding between the piperidinium cation and the chloride anion, crucial for crystal stability. nih.gov |

| H···H | 20 - 30% | Pertains to van der Waals interactions between hydrogen atoms on adjacent piperidine rings. researchgate.netnih.gov |

| C···H / H···C | 5 - 10% | Weaker interactions contributing to the overall packing efficiency of the molecules in the crystal lattice. nih.gov |

| N···H / H···N | < 5% | Minor contributions, often associated with the primary N-H···Cl hydrogen bonds. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic and thus EPR-silent, its radical derivatives, particularly nitroxide radicals, are readily studied by this method.

Piperidine derivatives, especially sterically hindered amines like those based on tetramethylpiperidine, are precursors to stable nitroxide radicals. wikipedia.org These are often used as Hindered Amine Light Stabilizers (HALS) in polymers. The stabilization mechanism involves the formation of a nitroxide radical (>N-O•) from the parent amine. wikipedia.orgacs.org This nitroxide radical then acts as a scavenger for other radical species that would otherwise degrade the material. researchgate.net

EPR spectroscopy is instrumental in studying these nitroxide radicals. The EPR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants (A). The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical. The hyperfine coupling constant arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as the ¹⁴N nucleus of the nitroxide group. researchgate.net

The shape and features of the EPR spectrum are highly sensitive to the rotational motion of the nitroxide radical. nsf.govdu.edu In a non-viscous solution, rapid tumbling of the radical averages out the anisotropic interactions, resulting in a sharp three-line spectrum due to coupling with the ¹⁴N nucleus (spin I=1). In a more rigid or viscous environment, such as within a polymer matrix, the slower motion results in a broader, more complex spectrum. This sensitivity allows EPR to be used to probe the dynamics and microenvironment of the radical derivative. rsc.org

Table 2: Typical EPR Parameters for a Piperidine-Based Nitroxide Radical in Solution

| Parameter | Typical Value | Information Provided |

| g-factor (isotropic) | ~2.006 | Characteristic of the nitroxide radical, helps in identification. |

| ¹⁴N Hyperfine Coupling (Aᵢₛₒ) | 14 - 17 Gauss (1.4 - 1.7 mT) | Measures the interaction between the unpaired electron and the nitrogen nucleus. Sensitive to solvent polarity. |

| Spectral Lineshape | Three sharp lines of equal intensity | Indicates rapid molecular tumbling in a low-viscosity environment. |

| Rotational Correlation Time (τc) | ps to ns range | Derived from the lineshape, it quantifies the speed of molecular motion and provides insight into the local viscosity. du.edu |

Derivatization Strategies and Functionalization of 2,5,5 Trimethylpiperidine Hydrochloride

Introduction of Functional Groups onto the Piperidine (B6355638) Ring System

The chemical inertness of the piperidine core necessitates strategic approaches to introduce functional groups. These modifications are foundational for subsequent derivatization and conjugation.

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Core

The piperidine ring, being a saturated heterocycle, is generally unreactive towards electrophilic aromatic substitution. However, the nitrogen atom can readily undergo reactions with electrophiles. Nucleophilic substitution reactions are more common on piperidine derivatives that have been pre-functionalized with leaving groups.

The reactivity of piperidine rings in nucleophilic aromatic substitution (SNAr) reactions is notable, particularly when the ring is part of a larger, activated aromatic system. nih.govresearchgate.netlibretexts.org In these cases, the piperidine moiety acts as the nucleophile. The reaction mechanism typically involves the addition of the piperidine to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org The presence of electron-withdrawing groups on the aromatic ring activates it for nucleophilic attack. libretexts.org

While direct electrophilic substitution on the carbon framework of the piperidine ring is challenging, electrophilic nitropyridines can react with sulfonyl-stabilized carbanions in a process known as vicarious nucleophilic substitution (VNS) to achieve C-H alkylation. nih.gov This reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. nih.gov

Oxidation and Reduction Transformations of Functional Groups

Oxidation and reduction reactions are powerful tools for interconverting functional groups on piperidine derivatives. For instance, hindered amine light stabilizers (HALS), which are often based on substituted piperidines like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), undergo oxidation reactions that can lead to modifications at both the nitrogen and other positions on the ring. researchgate.netscispace.com The oxidation of a hydroxyl group at the 4-position of a TEMPO derivative can yield the corresponding ketone (TEMPONE). researchgate.net Furthermore, the nitroxyl (B88944) radical itself can be reduced to the corresponding hydroxylamine or oxidized to an oxoammonium cation. nih.gov These transformations are central to the antioxidant properties of nitroxide derivatives. nih.govnih.gov

Reduction reactions are also employed in the synthesis of piperidine derivatives. For example, the reduction of an imine intermediate is a key step in the iron-catalyzed reductive amination of ϖ-amino fatty acids to form piperidines. nih.gov

Formation of Spin-Labeled Piperidine Derivatives and Analogues for Biochemical and Biophysical Applications

Piperidine derivatives, particularly those containing a stable nitroxyl radical, are extensively used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. These spin labels provide valuable information about the dynamics, polarity, and structure of their local environment in biological systems.

The most common piperidine-based spin labels are derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govresearchgate.net By introducing reactive functional groups onto the piperidine ring, these spin labels can be covalently attached to specific sites on biomolecules such as proteins and carbohydrates. tandfonline.comuky.edu For example, 2,2,6,6-tetramethyl-4-maleimidopiperidine-1-oxyl is used to specifically label protein sulfhydryl groups. uky.edu The synthesis of these functionalized spin labels often involves alkylation reactions of NH-bispidines with electrophilic chloro derivatives containing the free radical. researchgate.net

The choice of the piperidine derivative and its functionalization is crucial for the specific application. For instance, perdeuterated, 15N-labeled tempamine has been shown to provide significantly increased sensitivity in monitoring cell surface sialic acid compared to its protonated, 14N-counterpart. tandfonline.com

Strategies for Covalent Attachment of 2,5,5-Trimethylpiperidine (B15317463) Hydrochloride to Macromolecules and Surfaces

The ability to covalently link 2,5,5-trimethylpiperidine derivatives to larger structures like polymers and surfaces is essential for a variety of applications, including the development of new materials and bioconjugates. The strategies for attachment depend on the functional groups present on both the piperidine derivative and the macromolecule or surface.

Commonly, a reactive group on the piperidine derivative, such as a carboxyl, amino, or isocyanate group, is used to form a covalent bond with a complementary group on the macromolecule. For example, activated esters derived from carboxylated piperidines can react with amino groups on proteins. nih.gov Another approach involves the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific conjugation. nih.gov

In the realm of polymer chemistry, piperidine derivatives can be incorporated into polymer networks. For instance, 2,2,6,6‐tetramethylpiperidine‐1‐sulfanyl (TEMPS) dimers have been used in free-radical or conventional step-growth polymerization. researchgate.net The concept of covalent polymer-drug conjugates often utilizes a biodegradable linker to attach the bioactive molecule, which could be a piperidine derivative, to a polymer backbone. mdpi.com

Development of Chiral Derivatization Reagents Based on Piperidine Scaffolds

The inherent chirality of certain piperidine derivatives makes them valuable as chiral derivatization reagents. These reagents are used to determine the enantiomeric purity of other chiral molecules, often by converting the enantiomers into diastereomers that can be separated and quantified by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Applications of 2,5,5 Trimethylpiperidine Hydrochloride As a Key Synthetic Intermediate

Role in the Synthesis of Sterically Hindered Amine Compounds

The 2,5,5-trimethylpiperidine (B15317463) moiety is a key component in the synthesis of a class of compounds known as Hindered Amine Light Stabilizers (HALS). These polyalkylpiperidine derivatives are highly effective in protecting polymeric materials from degradation caused by exposure to light and oxidative processes. The steric hindrance provided by the methyl groups surrounding the amine nitrogen is crucial to their stabilizing function.

The general process involves incorporating the 2,5,5-trimethylpiperidine structure into larger polymeric chains. For instance, derivatives of this amine can be reacted with other molecules, such as cyanuric chloride, to initiate a polycondensation process. This results in the formation of high molecular weight HALS, which exhibit reduced migration within the polymer matrix, thereby ensuring long-term protection against photodegradation. These polymeric HALS are often added to polyolefins in quantities ranging from 0.01% to 5.0% by weight to achieve significant stabilization. google.com

Precursor to Organometallic Reagents (e.g., Lithium Piperidide) in Deprotonation Reactions

2,5,5-Trimethylpiperidine, obtained from its hydrochloride salt, can be deprotonated to form a potent, non-nucleophilic, sterically hindered base: lithium 2,5,5-trimethylpiperidide. This organometallic reagent is analogous to other well-known lithium amide bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). wikipedia.org

The synthesis of such reagents typically involves the reaction of the parent amine with an organolithium compound, such as n-butyllithium, often at low temperatures. wikipedia.org

Reaction Scheme: Formation of Lithium 2,5,5-Trimethylpiperidide

| Reactants | Reagent | Product |

|---|---|---|

| 2,5,5-Trimethylpiperidine | n-Butyllithium | Lithium 2,5,5-trimethylpiperidide + Butane |

Due to its significant steric bulk, lithium 2,5,5-trimethylpiperidide is highly selective as a base, capable of removing protons from sterically hindered positions without engaging in competing nucleophilic addition reactions. This property is particularly valuable in complex synthetic sequences where precise deprotonation is required to generate specific enolates or other carbanionic intermediates.

Building Block for the Construction of Complex Molecular Architectures

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of biologically active compounds. wikipedia.org 2,5,5-Trimethylpiperidine hydrochloride provides a substituted version of this core, enabling the synthesis of complex and stereochemically rich molecules.

The piperidine skeleton is a central feature of numerous alkaloids, which exhibit a wide range of pharmacological properties. nih.govnih.gov Synthetic strategies targeting these natural products often rely on building blocks that introduce the piperidine ring with specific substitution patterns. While the 2,5,5-trimethyl substitution is less common in nature than other patterns, synthetic approaches can utilize this building block to create novel analogs of naturally occurring alkaloids. For example, intramolecular aza-Michael reactions can be employed to construct 2,5,5-trisubstituted piperidines, which are key intermediates for various complex molecules. nih.gov The synthesis of these alkaloids is of great interest due to their potential applications as therapeutic agents, including memory-enhancing and anti-Alzheimer's properties. nih.gov

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govnih.gov this compound serves as a versatile starting material for constructing more elaborate heterocyclic and polycyclic systems. The inherent reactivity of the secondary amine allows for its incorporation into larger frameworks through reactions such as N-alkylation, acylation, and condensation. These reactions can be used to fuse the piperidine ring to other cyclic systems, leading to the formation of novel polycyclic architectures with potential applications in drug discovery and materials science.

The sterically hindered nature of the 2,5,5-trimethylpiperidine framework makes it an attractive ligand for the development of specialized reagents and catalysts. evitachem.com When coordinated to a metal center, the piperidine derivative can create a unique steric and electronic environment that influences the selectivity and efficiency of catalytic transformations. For instance, chiral versions of substituted piperidines are used as organocatalysts for enantioselective reactions. Furthermore, the amine can be functionalized to create more complex ligands for transition metal catalysis, enabling precise control over chemical reactions. scbt.com

Utilization in Polymer Chemistry for Stabilization and Functionalization

Beyond its role in creating HALS for light stabilization, 2,5,5-trimethylpiperidine and its derivatives are used for the broader functionalization of polymers. The piperidine moiety can be incorporated into polymer chains or grafted onto polymer surfaces to impart specific properties.

Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Polymer Stabilization | As a key component of HALS, it protects polymers like polyolefins from degradation by trapping free radicals generated by UV light exposure. google.com |

| Polymer Functionalization | The piperidine amine can be attached to polymer backbones to introduce sites for further chemical modification, altering properties like solubility, adhesion, or reactivity. mdpi.com |

| Catalyst Support | The piperidine derivative can be immobilized on a polymer support, creating a recoverable and reusable catalyst system for various organic reactions. researchgate.net |

This functionalization is achieved through various polymerization techniques or by post-polymerization modification, where the reactive amine of the piperidine derivative is used to attach it to a pre-existing polymer.

Future Directions and Emerging Research Areas

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research on 2,5,5-trimethylpiperidine (B15317463) hydrochloride is expected to focus on environmentally benign synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to polysubstituted piperidines often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Green chemistry principles can guide the development of more efficient and sustainable routes. This includes the exploration of one-pot reactions, multicomponent reactions, and the use of eco-friendly solvents and catalysts.

Biocatalysis presents a promising avenue for the sustainable synthesis of chiral piperidine (B6355638) derivatives. Enzymatic reactions, such as those catalyzed by transaminases or lipases, can offer high stereoselectivity under mild reaction conditions. Future studies could explore the use of engineered enzymes for the asymmetric synthesis of 2,5,5-trimethylpiperidine, potentially leading to enantiomerically pure forms of the compound. A recent approach combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has shown promise in simplifying the synthesis of complex piperidines, a strategy that could be adapted for 2,5,5-trimethylpiperidine.

Furthermore, the use of renewable starting materials and the development of catalytic cycles that minimize the use of stoichiometric reagents will be crucial. For instance, catalytic hydrogenation of pyridine precursors using earth-abundant metal catalysts is a well-established green method for piperidine synthesis that could be optimized for this specific trimethylated derivative.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Engineering of specific enzymes (e.g., transaminases, lipases) for the asymmetric synthesis of 2,5,5-trimethylpiperidine. |

| Multicomponent Reactions | Atom economy, reduced number of synthetic steps, operational simplicity. | Design of novel multicomponent reactions that directly assemble the 2,5,5-trimethylpiperidine core. |

| Catalytic Hydrogenation | Use of renewable feedstocks (if starting from biomass-derived pyridines), high atom economy. | Development of efficient and selective heterogeneous or homogeneous catalysts for the hydrogenation of a corresponding trimethylpyridine precursor. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for integration with other technologies. | Optimization of continuous-flow processes for the synthesis, purification, and formulation of 2,5,5-trimethylpiperidine hydrochloride. |

Exploration of Novel Reactivity and Catalytic Applications of this compound

The unique steric hindrance provided by the gem-dimethyl group at the 5-position, combined with the methyl group at the 2-position, suggests that 2,5,5-trimethylpiperidine could exhibit interesting and useful properties as a non-nucleophilic base or as a ligand in catalysis.

Sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP), are widely used as non-nucleophilic bases in organic synthesis to promote elimination reactions and deprotonations without competing nucleophilic addition. Future research could investigate the basicity and nucleophilicity of 2,5,5-trimethylpiperidine and its potential applications in reactions where a strong, yet bulky, base is required. The gem-disubstituted nature of the piperidine ring could offer unique selectivity compared to existing hindered amines.

Moreover, the nitrogen atom in 2,5,5-trimethylpiperidine can act as a ligand for transition metals. The steric bulk of the piperidine could influence the coordination geometry and reactivity of the resulting metal complexes. These complexes could be explored as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The specific substitution pattern may lead to novel selectivities in these catalytic processes. For instance, in palladium-catalyzed C-N cross-coupling reactions, the nature of the amine ligand is critical, and high-throughput experimentation could be used to screen the efficacy of 2,5,5-trimethylpiperidine in this context.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can be applied to predict its properties, guide the design of synthetic routes, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of the 2,5,5-trimethylpiperidine ring and to predict its spectroscopic properties. Such studies can provide valuable insights into the steric and electronic environment around the nitrogen atom, which is crucial for understanding its reactivity as a base or a ligand. DFT can also be used to model the transition states of potential synthetic reactions, helping to optimize reaction conditions and predict product distributions. For example, computational studies have been used to understand the mechanisms of piperidine synthesis via copper-catalyzed intramolecular C-H amination.

Machine learning algorithms, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and suggesting optimal synthetic pathways. While a specific model for this compound may not exist, general models for N-heterocycle synthesis could be utilized to propose and evaluate potential synthetic routes. Furthermore, in silico screening of virtual libraries of piperidine-based catalysts could identify promising candidates for experimental validation, accelerating the discovery of new applications.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies, property prediction. | Understanding reaction pathways, predicting spectroscopic data, evaluating steric and electronic properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects. | Simulating the dynamic behavior of the molecule in different environments, understanding intermolecular interactions. |

| Machine Learning (ML) | Predictive synthesis, catalyst design. | Predicting reaction yields and optimal conditions, identifying novel catalytic applications through virtual screening. |

| Quantitative Structure-Activity Relationship (QSAR) | (If used in a biological context) | Correlating the structural features of derivatives with their potential biological activity. |

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of automated synthesis platforms, including flow chemistry and high-throughput experimentation (HTE), is revolutionizing chemical research and development. These technologies offer the potential to rapidly explore the synthesis and application of this compound.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. The development of a continuous-flow synthesis for this compound would enable its efficient and on-demand production. Flow systems can also be readily coupled with in-line analytical techniques for real-time reaction monitoring and optimization. The synthesis of other substituted piperidines has been successfully demonstrated in flow, suggesting this is a viable approach.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions in parallel. This can be particularly valuable for exploring the catalytic potential of this compound. By using HTE, a wide range of substrates, catalysts, solvents, and other reaction parameters can be quickly evaluated to identify optimal conditions for a desired transformation. For instance, HTE has been successfully used to identify suitable catalysts for the coupling of piperidines with heteroaromatic electrophiles. This approach could accelerate the discovery of novel catalytic applications for 2,5,5-trimethylpiperidine and its derivatives.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at -20°C to prevent hygroscopic degradation .

How can impurities in synthesized this compound be characterized and minimized?

Advanced Research Question

- Impurity Profiling : Use LC-MS or NMR to identify byproducts (e.g., unreacted intermediates or dimethylated analogs) .

- Chromatographic Conditions : Optimize gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve closely related impurities .

- Process Control : Monitor reaction temperature (e.g., 60–80°C) and stoichiometry of methylating agents to suppress side reactions .

What strategies enhance the stability of this compound in aqueous solutions for biological assays?

Advanced Research Question

- pH Adjustment : Stabilize solutions at pH 4.0–5.0 using citrate or acetate buffers to prevent hydrolysis .

- Antioxidants : Add 0.01% w/v ascorbic acid to mitigate oxidation .

- Storage : Prepare fresh solutions daily or freeze aliquots at -80°C for ≤1 month .

Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .

How does the steric hindrance of 2,5,5-Trimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., piperidine HCl) under identical conditions (e.g., SN2 with alkyl halides) .

- Computational Modeling : Use DFT calculations to analyze transition-state geometries and steric energy barriers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates .

What spectroscopic techniques are most effective for structural elucidation of this compound?

Basic Research Question

- NMR : ¹H NMR (D₂O) shows characteristic signals: δ 1.2–1.4 (methyl groups), δ 3.1–3.3 (piperidine CH₂) .

- FT-IR : Peaks at 2450–2600 cm⁻¹ (HCl salt N-H stretch) and 1465 cm⁻¹ (C-N vibration) .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 164.2 .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question

- Assay Design : Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes (e.g., cholinesterases) .

- Controls : Include positive inhibitors (e.g., donepezil) and vehicle-only controls.

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Kᵢ) and assess competitive vs. noncompetitive mechanisms .

What are the regulatory considerations for including this compound in preclinical studies?

Basic Research Question

- Documentation : Provide CAS 125-80-4, purity certificates, and batch-specific analytical reports .

- Toxicity Screening : Conduct Ames test (bacterial mutagenicity) and acute toxicity in rodents (OECD 423) .

- Compliance : Align with FDA 21 CFR Part 58 for Good Laboratory Practices (GLP) .

How can differential scanning calorimetry (DSC) characterize the polymorphic forms of this compound?

Advanced Research Question

- Protocol : Heat samples at 10°C/min under nitrogen. Observe endothermic peaks (melting) and exothermic events (polymorphic transitions) .

- Data Interpretation : Compare DSC thermograms with XRPD to correlate thermal events with crystal forms .

- Hydrate Screening : Store samples at 40°C/75% RH for 72 hours to detect hydrate formation via shifted melting endotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.